molecular formula C8H14F3NO3 B13910273 3-(Methoxymethyl)-3-methyl-azetidine;2,2,2-trifluoroacetic acid

3-(Methoxymethyl)-3-methyl-azetidine;2,2,2-trifluoroacetic acid

Cat. No.: B13910273
M. Wt: 229.20 g/mol
InChI Key: NCAQYIUCWLQSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxymethyl)-3-methyl-azetidine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-3-methyl-azetidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-azetidine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-3-methyl-azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduced derivatives with primary or secondary amines.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

3-(Methoxymethyl)-3-methyl-azetidine;2,2,2-trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-3-methyl-azetidine involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in diverse chemical transformations, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Methoxymethyl)-1H-pyrrol-1-yl]acetic acid
  • 4-[(Methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
  • 4-[(Hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid

Uniqueness

3-(Methoxymethyl)-3-methyl-azetidine;2,2,2-trifluoroacetic acid is unique due to the presence of both azetidine and trifluoroacetic acid moieties in its structure. This combination imparts distinct chemical properties, such as increased acidity and reactivity, which are not observed in similar compounds. The trifluoroacetic acid group enhances the compound’s stability and solubility, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C8H14F3NO3

Molecular Weight

229.20 g/mol

IUPAC Name

3-(methoxymethyl)-3-methylazetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13NO.C2HF3O2/c1-6(5-8-2)3-7-4-6;3-2(4,5)1(6)7/h7H,3-5H2,1-2H3;(H,6,7)

InChI Key

NCAQYIUCWLQSPY-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)COC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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